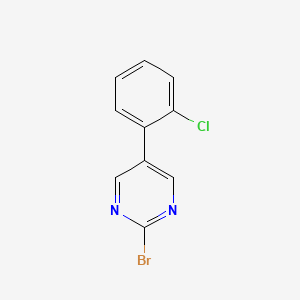
2-Chloro-6-cyclopropyl-3-fluorobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-cyclopropyl-3-fluorobenzaldehyde is an organic compound that belongs to the class of halogenated benzaldehydes It is characterized by the presence of chlorine, cyclopropyl, and fluorine substituents on a benzaldehyde ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-cyclopropyl-3-fluorobenzaldehyde typically involves the halogenation and formylation of a suitable precursor. One common method is the chlorination of 2-cyclopropyl-3-fluorotoluene followed by oxidation to introduce the aldehyde group. The reaction conditions often involve the use of reagents such as chromyl chloride for oxidation and anhydrous conditions to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of iron-based catalysts in the presence of chlorinating agents can facilitate the chlorination step, while controlled oxidation conditions can ensure the selective formation of the aldehyde group.
化学反応の分析
Types of Reactions
2-Chloro-6-cyclopropyl-3-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine and fluorine substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 2-Chloro-6-cyclopropyl-3-fluorobenzoic acid.
Reduction: 2-Chloro-6-cyclopropyl-3-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Chloro-6-cyclopropyl-3-fluorobenzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anti-inflammatory properties.
Agrochemicals: It is used in the synthesis of pesticides and herbicides due to its ability to disrupt biological pathways in pests.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
Chemical Biology: It is used as a probe to study biological processes and interactions at the molecular level.
作用機序
The mechanism of action of 2-Chloro-6-cyclopropyl-3-fluorobenzaldehyde involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic residues in proteins, thereby modulating their activity.
類似化合物との比較
Similar Compounds
- 2-Chloro-6-fluorobenzaldehyde
- 2-Chloro-6-cyclopropylbenzaldehyde
- 3-Fluoro-2-chlorobenzaldehyde
Uniqueness
2-Chloro-6-cyclopropyl-3-fluorobenzaldehyde is unique due to the presence of both cyclopropyl and fluorine substituents, which confer distinct chemical and biological properties. The cyclopropyl group introduces ring strain, making the compound more reactive in certain chemical reactions. The fluorine substituent enhances the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in drug design and development.
特性
分子式 |
C10H8ClFO |
|---|---|
分子量 |
198.62 g/mol |
IUPAC名 |
2-chloro-6-cyclopropyl-3-fluorobenzaldehyde |
InChI |
InChI=1S/C10H8ClFO/c11-10-8(5-13)7(6-1-2-6)3-4-9(10)12/h3-6H,1-2H2 |
InChIキー |
HEQBSWFNFBATJF-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=C(C(=C(C=C2)F)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




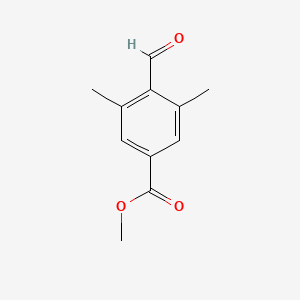
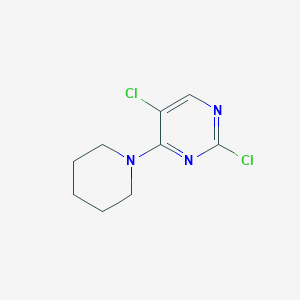
![1,1-Dimethylethyl N-[3-(2-hydroxypropyl)-4-pyridinyl]carbamate](/img/structure/B13981018.png)
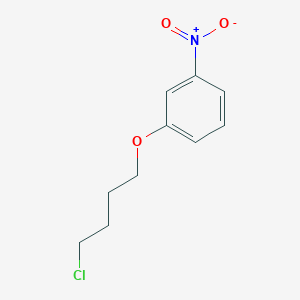
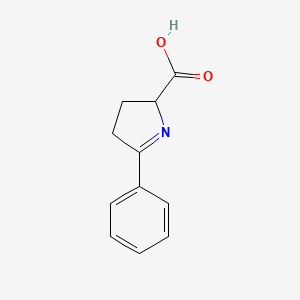
![8-cyclopentyl-6-iodo-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13981041.png)
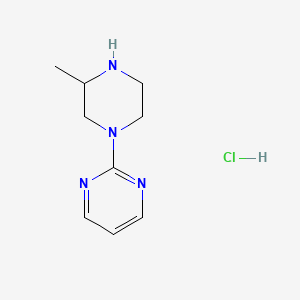

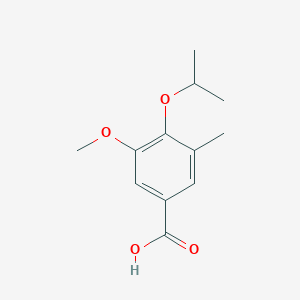
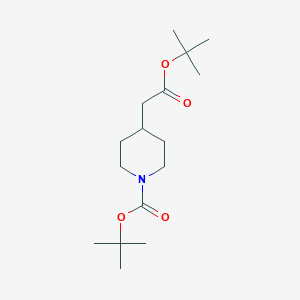
![4-(4-Hydroxyphenyl)-1,2,3,3a,4,9b-hexahydrocyclopenta[c]chromen-8-ol](/img/structure/B13981059.png)
